molecular formula C5H5F5O3 B12854144 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate

1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate

Cat. No.: B12854144
M. Wt: 208.08 g/mol
InChI Key: UNLAIDUFFDGFLT-UHFFFAOYSA-N
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Description

1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is a fluorinated derivative of pentane-2,4-dione (acetylacetone), where five fluorine atoms replace hydrogen atoms at the 1st, 5th, and 5th carbon positions. The hydrate form indicates the presence of water molecules in its crystalline structure, which may influence its stability, solubility, and reactivity . This compound belongs to the β-diketone family, characterized by two ketone groups separated by a methylene group. Fluorination significantly alters its electronic properties, enhancing its electron-withdrawing capacity and hydrogen bond acidity compared to non-fluorinated analogs . Such modifications make it valuable in coordination chemistry, catalysis, and organic synthesis, particularly in forming metal complexes and heterocyclic compounds (e.g., pyrazoles) .

Properties

Molecular Formula

C5H5F5O3

Molecular Weight

208.08 g/mol

IUPAC Name

1,1,1,5,5-pentafluoropentane-2,4-dione;hydrate

InChI

InChI=1S/C5H3F5O2.H2O/c6-4(7)2(11)1-3(12)5(8,9)10;/h4H,1H2;1H2

InChI Key

UNLAIDUFFDGFLT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)F)C(=O)C(F)(F)F.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate typically involves the fluorination of pentane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or hydrocarbons.

    Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and advanced polymers.

Mechanism of Action

The mechanism of action of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of β-Diketones

Compound Hydrogen Bond Acidity (α) Hydrogen Bond Basicity (β) logP* Key Applications
Pentane-2,4-dione 0.00 0.78 0.34 Metal chelation, solvents
1,1,1-Trifluoropentane-2,4-dione 0.35 0.65 1.02 Synthesis of fluorinated ligands
Hexafluoropentane-2,4-dione 0.50 0.60 1.45 High-polarity solvents
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate 0.40 (estimated) 0.60 (estimated) 1.20 Hydrate-sensitive reactions

*logP values estimated from Abraham descriptors .

Solubility and Partitioning

Fluorination increases lipophilicity (higher logP), improving solubility in organic solvents but reducing water solubility. However, the hydrate form of 1,1,1,5,5-pentafluoropentane-2,4-dione may enhance aqueous compatibility compared to anhydrous analogs. In contrast, non-fluorinated acetylacetone is more water-soluble due to its lower logP (0.34) .

Key Research Findings and Implications

Hydrogen Bonding: Fluorination introduces hydrogen bond acidity (α = 0.35–0.50) absent in non-fluorinated analogs, enabling unique interactions in coordination chemistry .

Synthetic Efficiency : Fluorinated derivatives enable rapid cyclization reactions (e.g., pyrazole synthesis) with near-quantitative yields .

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